(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide
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Overview
Description
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a unique structure that includes a 2,6-dichlorophenyl group, an indole core, and a methylthiourea moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The 2,6-dichlorophenyl group is then introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs[3][3].
Chemical Reactions Analysis
Types of Reactions
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
2,3-Dihydroindole: A precursor in the synthesis of various indole derivatives.
1-Methyl-1H-indole-2-carboxylate: Another indole derivative with different functional groups.
Uniqueness
1-{[(3E)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-3-METHYLTHIOUREA is unique due to its combination of a 2,6-dichlorophenyl group, an indole core, and a methylthiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14Cl2N4OS |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-3-methylthiourea |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-20-17(25)22-21-15-10-5-2-3-8-14(10)23(16(15)24)9-11-12(18)6-4-7-13(11)19/h2-8,24H,9H2,1H3,(H,20,25) |
InChI Key |
NNGZCXGNHGNMTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N=NC1=C(N(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
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